molecular formula C10H8BrNO2 B1580410 methyl 6-bromo-1H-indole-2-carboxylate CAS No. 372089-59-3

methyl 6-bromo-1H-indole-2-carboxylate

Cat. No.: B1580410
CAS No.: 372089-59-3
M. Wt: 254.08 g/mol
InChI Key: BUMYRKNZGPXFEG-UHFFFAOYSA-N
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Description

Methyl 6-bromo-1H-indole-2-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is particularly notable for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Mechanism of Action

Target of Action

Methyl 6-bromo-1H-indole-2-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and they play a crucial role in its biological activity. The specific receptors that this compound targets can vary depending on the specific biological context and the presence of other molecules.

Mode of Action

The interaction of this compound with its targets often results in changes to the target’s function. For example, the compound may inhibit or enhance the target’s activity, leading to downstream effects on various cellular processes . The exact mode of action can depend on the specific target and the biological context.

Biochemical Pathways

This compound can affect various biochemical pathways through its interaction with its targets. For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound can influence a wide range of biochemical pathways, leading to diverse downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action can vary depending on the specific targets and pathways it affects. For example, if the compound acts as an antiviral agent, it may inhibit viral replication, leading to a decrease in viral load . If it acts as an anti-inflammatory agent, it may reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is heat sensitive and should be kept in a dry and well-ventilated place . Additionally, the compound’s action can be affected by the presence of other molecules, the pH of the environment, and the temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-1H-indole-2-carboxylate typically involves the bromination of methyl indole-2-carboxylate. One common method includes the use of bromine in acetic acid as a brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position of the indole ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation can produce indole-2-carboxylic acids .

Scientific Research Applications

Methyl 6-bromo-1H-indole-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-bromo-1H-indole-2-carboxylate is unique due to the presence of the bromine atom at the 6-position, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

Methyl 6-bromo-1H-indole-2-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological effects, particularly focusing on its anti-cancer, anti-viral, and other therapeutic potentials.

Structural Overview

This compound has the molecular formula C10H8BrNO2C_{10}H_{8}BrNO_{2} and a molecular weight of approximately 254.08 g/mol. The compound features an indole ring with a bromine atom at the 6th position and a methyl ester group at the 2nd position, which are critical for its reactivity and biological activity. The structural characteristics allow for further chemical modifications, making it a versatile building block in organic synthesis .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Knoevenagel Condensation : This method involves the reaction of an aryl aldehyde with an azidoacetate followed by cyclization to form indole derivatives.
  • Microwave-Assisted Synthesis : Utilizing microwave technology has improved yields and reduced reaction times compared to traditional methods .

Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-cancer activity. Preliminary studies have shown that it may inhibit specific cancer cell lines, suggesting its potential as an anti-cancer agent. The compound's structural similarity to known bioactive indole derivatives positions it as a candidate for further pharmacological exploration .

Case Study: Inhibition of Cancer Cell Lines

  • Cell Lines Tested : Various cancer cell lines were evaluated for sensitivity to this compound.
  • Results : Significant inhibition was observed, warranting further investigation into its mechanism of action.

Anti-Viral Activity

This compound has also been implicated in anti-viral research. Its structural features allow it to interact with viral proteins, potentially inhibiting their function. For instance, related indole derivatives have demonstrated effectiveness against HIV integrase, suggesting that this compound may possess similar properties .

Comparative Analysis with Related Compounds

The following table compares this compound with other indole derivatives based on their molecular structure and biological activities:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC10H8BrNO2Bromine at position 6Anti-cancer properties
Methyl indole-2-carboxylateC10H9NO2No bromine substitutionAnti-inflammatory effects
Methyl 5-bromoindole-3-carboxylateC10H8BrNO2Bromine at position 5Neuroprotective effects

This comparison highlights the unique substitution pattern of this compound and its resultant biological activities .

Mechanistic Insights

The potential mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Interaction studies suggest that it may bind to specific enzymes or receptors involved in cancer progression.
  • Cellular Pathway Modulation : By influencing key signaling pathways, this compound could alter cellular responses related to proliferation and apoptosis.

Properties

IUPAC Name

methyl 6-bromo-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMYRKNZGPXFEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353804
Record name methyl 6-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372089-59-3
Record name methyl 6-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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